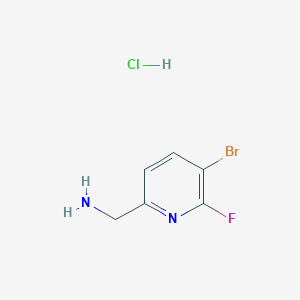![molecular formula C8H13NO3 B13510294 Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate](/img/structure/B13510294.png)
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(hydroxymethyl)-2-azabicyclo[211]Hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a hydroxymethyl group and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate typically involves the cycloaddition of suitable precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which can be facilitated by photochemical or thermal activation . The reaction conditions often include the use of catalysts such as copper(I) or secondary amines to enhance the efficiency and selectivity of the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to optimize the production process. The use of photochemical reactors and advanced purification methods like chromatography and crystallization are also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Mecanismo De Acción
The mechanism by which Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the bicyclic structure provides rigidity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate: This compound has an oxygen atom in place of the nitrogen atom in the azabicyclo structure.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a different bicyclic structure but share similar functional groups.
Uniqueness
Methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]Hexane-1-carboxylate is unique due to the presence of the nitrogen atom in its bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-6(11)8-2-7(3-8,5-10)4-9-8/h9-10H,2-5H2,1H3 |
Clave InChI |
KGBWJJPSPFESAP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC(C1)(CN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


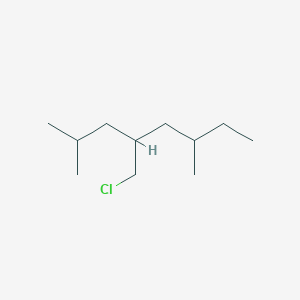
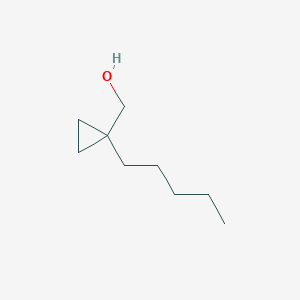
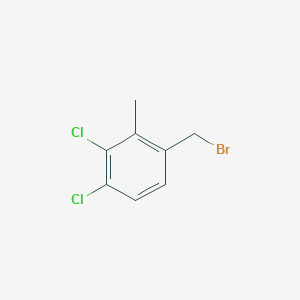
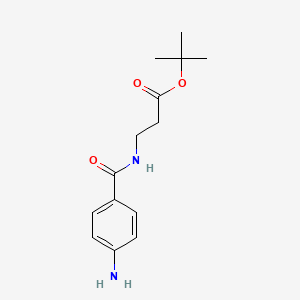
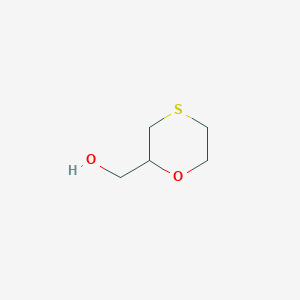
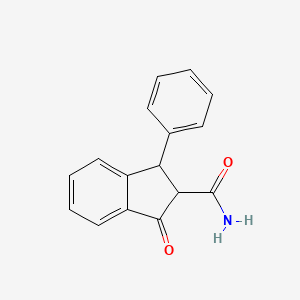
![5-Acetyl-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B13510259.png)
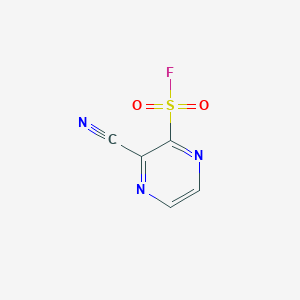
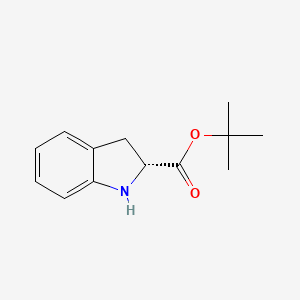
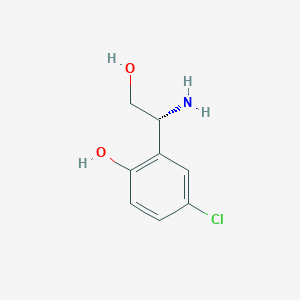
![{9,9-Difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol hydrochloride](/img/structure/B13510278.png)
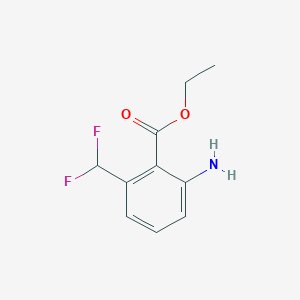
![Methyl 4-aminopyrrolo[2,1-F][1,2,4]triazine-7-carboxylate](/img/structure/B13510290.png)
